(+/-)-Lisofylline

概述

描述

Lisofylline is a synthetic small molecule known for its novel anti-inflammatory properties. It is a metabolite of pentoxifylline and has shown potential in preventing type 1 diabetes in preclinical models. Lisofylline improves the function and viability of isolated or transplanted pancreatic islets and enhances cellular mitochondrial function. It also blocks interleukin-12 signaling and STAT-4 activation, which are pathways linked to inflammation and autoimmune damage to insulin-producing cells .

准备方法

Lisofylline can be synthesized through various methods. One notable method involves the enantioselective reduction of pentoxifylline to produce the R enantiomer of the pentoxifylline analogue, where the ketone is reduced to an alcohol . This process shows enhanced activity as an inhibitor of acetyl CoA over the parent drug. Industrial production methods often involve the use of specific catalysts and reaction conditions to achieve high yields and purity.

化学反应分析

Lisofylline undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is the chemoenzymatic deracemization of lisofylline, which involves a tandem bi-enzymatic oxidation-reduction reaction sequence. This process uses laccase from Trametes versicolor and 2,2,6,6-tetramethylpiperidinyloxy radical as a redox mediator for the oxidation step, followed by stereoselective bioreduction using alcohol dehydrogenases . Common reagents used in these reactions include laccase, TEMPO, and alcohol dehydrogenases. The major products formed from these reactions are enantiomerically pure forms of lisofylline.

科学研究应用

Diabetes Management

Mechanism of Action:

LSF exhibits anti-inflammatory properties that protect pancreatic beta cells from cytokine-induced damage, a critical factor in type 1 diabetes. It suppresses pro-inflammatory cytokines, thereby preserving insulin secretion and promoting beta cell survival .

Clinical Studies and Findings:

- Beta Cell Protection: LSF has been shown to restore insulin secretion in INS-1 cells exposed to inflammatory cytokines such as IL-1β and TNFα. In studies, LSF treatment significantly increased both basal and glucose-stimulated insulin release compared to untreated controls .

- Animal Models: In diabetic mouse models, LSF demonstrated a stable reduction in glucose levels when administered in a self-assembling micellar form, which enhanced its bioavailability and half-life .

Autoimmune Disorders

Potential Applications:

LSF has been proposed as a therapeutic agent for various autoimmune conditions beyond diabetes, including autoimmune recurrence following islet transplantation. Its ability to inhibit IL-12 signaling suggests a broader immunomodulatory role that could be beneficial in managing autoimmune responses .

Case Studies:

- Autoimmunity Prevention: Research indicates that LSF may help maintain functional beta cell mass during islet isolation, potentially improving outcomes for patients undergoing islet transplantation .

Cancer Therapy Support

Role in Chemotherapy:

Initially developed as an adjunct therapy during cancer treatment, LSF was designed to reduce mortality associated with infections during chemotherapy. Its immunomodulatory effects may enhance the overall efficacy of cancer treatments by mitigating inflammatory responses that can compromise patient health during such therapies .

Research Insights:

作用机制

Lisofylline exerts its effects primarily by inhibiting the production of inflammatory cytokines, which play a crucial role in the body’s immune response . It blocks interleukin-12 signaling and STAT-4 activation in target cells and tissues, pathways that are important in inflammation and autoimmune damage to insulin-producing cells . By improving cellular mitochondrial function and reducing glucose-induced changes in cells, lisofylline helps protect against inflammation and autoimmune damage.

相似化合物的比较

Lisofylline is similar to other xanthine derivatives, such as pentoxifylline, from which it is metabolically derived . lisofylline has unique properties that make it more effective in certain applications. For example, it shows enhanced activity as an inhibitor of acetyl CoA compared to pentoxifylline . Other similar compounds include GRMS-55, a phosphodiesterase inhibitor that has been studied for its anti-inflammatory and immunomodulatory properties . While both compounds have potential in treating immune-related disorders, lisofylline’s unique mechanism of action and metabolic stability make it a promising candidate for further research and development.

生物活性

(+/-)-Lisofylline (LSF) is a xanthine derivative that has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory responses and protection against cellular damage. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of LSF, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

LSF exerts its biological effects primarily through the modulation of inflammatory pathways and mitochondrial function.

- Anti-inflammatory Properties : LSF has been shown to inhibit the effects of proinflammatory cytokines such as IL-1β, TNFα, and IFNγ on pancreatic β-cells. In a study involving INS-1 cells, LSF restored insulin secretion and cell viability that were otherwise diminished by cytokine exposure. This protective effect is linked to enhanced mitochondrial metabolism and reduced nuclear DNA breakage in treated cells .

- Mitochondrial Metabolism : The compound promotes mitochondrial function, which is crucial for maintaining cellular energy levels and viability. The study indicated that LSF treatment increased MTT metabolism and ATP levels in INS-1 cells, suggesting improved mitochondrial activity .

- Extracellular Matrix Regulation : In human mesangial cells exposed to high glucose levels or angiotensin II, LSF significantly reduced the secretion of extracellular matrix proteins such as fibronectin and TGF-β. This effect is attributed to the modulation of signaling pathways involving cAMP-responsive binding elements and p38 MAPK, indicating a potential role in preventing diabetic nephropathy .

Case Studies

Several studies have highlighted the therapeutic potential of LSF in various conditions:

- Type 1 Diabetes : In non-obese diabetic (NOD) mice models, LSF demonstrated protective effects against Th1 cytokine-induced dysfunction in pancreatic β-cells. This suggests that LSF could be a candidate for preventing or treating type 1 diabetes by preserving insulin secretion capabilities .

- Sepsis-Induced Lung Injury : A study involving minipigs showed that LSF administration prior to sepsis induction led to significant improvements in pulmonary hypertension and systemic hypotension. The treatment reduced neutrophil counts and plasma TNF-alpha levels, indicating its potential utility in managing sepsis-related complications .

- Diabetic Nephropathy : Research indicates that LSF may offer therapeutic benefits for diabetic nephropathy by mitigating ECM accumulation in renal cells. By regulating TGF-β production and related signaling pathways, LSF could help prevent kidney damage associated with diabetes .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

属性

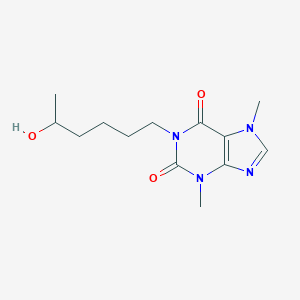

IUPAC Name |

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046343 | |

| Record name | (+/-)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-06-7, 100324-81-0 | |

| Record name | Penthydroxyfylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISOFYLLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。